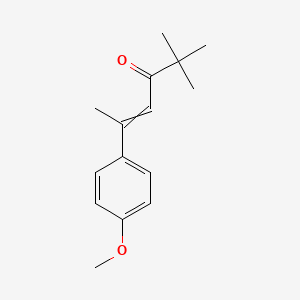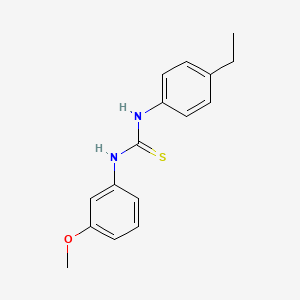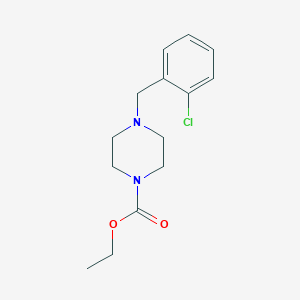
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one, also known as DIMBOA, is a natural compound that is found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their potent anti-herbivore properties. In
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves the activation of various defense pathways in plants. When plants are attacked by herbivores, they release 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one and other benzoxazinoids, which act as deterrents to the herbivores. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have direct toxic effects on insects, causing damage to their digestive system and other vital organs.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of various defense compounds in plants, including phytoalexins and lignin. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antioxidant properties, which may help to protect plants from oxidative stress. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in lab experiments is its potency. It is a highly effective compound against a wide range of insects and has been shown to have potential applications in cancer research. However, one of the main limitations of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one is its availability. It is a natural compound that is found in relatively low concentrations in plant material, making it difficult and expensive to extract and purify.
将来の方向性
There are several potential future directions for research on 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. One area of interest is the development of more efficient methods for the extraction and purification of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one from plant material. Another area of interest is the development of synthetic analogs of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one that may have improved potency and selectivity. Furthermore, research on the potential applications of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in cancer research and food preservation is ongoing and may lead to the development of new therapeutic and preservative agents.
合成法
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and isolation of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. The most common method of extraction involves the use of organic solvents such as methanol or ethanol. The extracted material is then purified using chromatographic techniques such as HPLC or TLC. The isolated compound is then characterized using spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been extensively studied for its anti-herbivore properties. It has been shown to be effective against a wide range of insects, including aphids, caterpillars, and beetles. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antimicrobial properties, making it a potential candidate for use in food preservation. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethylhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(10-14(16)15(2,3)4)12-6-8-13(17-5)9-7-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHVHHMCAHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538091 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)


![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)